molecular formula C11H12N4O3S B565457 Sulfamonomethoxine-d4 CAS No. 1286538-12-2

Sulfamonomethoxine-d4

Cat. No. B565457
CAS RN: 1286538-12-2
M. Wt: 284.326
InChI Key: WMPXPUYPYQKQCX-QFFDRWTDSA-N
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Description

Sulfamonomethoxine-d4 is a deuterium-labeled version of Sulfamonomethoxine . Sulfamonomethoxine is a long-acting sulfonamide antibacterial agent used in blood kinetic studies . It blocks the synthesis of folic acid by inhibiting the synthetase of dihydropteroate .


Synthesis Analysis

A study describes a quantitative technique for sample preparation followed by high-performance liquid chromatography for the simultaneous determination of sulfamonomethoxine and its metabolites, N4-acetyl SMM and 2,6-dihydroxy SMM, in chicken plasma .


Chemical Reactions Analysis

Sulfamonomethoxine undergoes biotransformation in chickens, with N4-acetylation and hydroxylation at both the 2- and 6-positions of the pyrimidine ring . The 2,6-dihydroxylation rate is significantly higher than the N4-acetylation rate .

Scientific Research Applications

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) A method was developed for determining sulfamonomethoxine (SMM) along with other sulfonamides in eggs without using organic solvents, utilizing HPLC interfaced with a photo-diode array detector. This technique offers a solvent-free approach, emphasizing environmental and health safety (Furusawa, 2003).

Quantitative Analysis of Interactions The lattice energy calculation, Hirshfeld surface, and DFT studies were employed to understand the weak interactions within the crystal structure of sulfamonomethoxine, providing insights into its molecular stability and interaction mechanisms (Patel & Patel, 2017).

Environment-Friendly Degradation Studies Research has explored the degradation of sulfamonomethoxine in aqueous solutions using UV/Oxone oxidative processes, aiming at environmentally friendly methods to reduce pollution and ecological impacts (Pi et al., 2013).

Environmental and Ecological Impacts

Toxicity to Aquatic Organisms A study investigated the toxicity of sulfamonomethoxine on various aquatic organisms, assessing its impact on different trophic levels within ecosystems. The findings emphasize the need for careful evaluation of sulfamonomethoxine residues in water to mitigate its ecological effects (Huang et al., 2014).

Sorption and Biodegradation in Activated Sludge The interaction of sulfamonomethoxine with activated sludge was studied, focusing on its sorption and biodegradation. This research is crucial for understanding how sulfamonomethoxine behaves in wastewater treatment processes and its removal efficiency (Yang et al., 2012).

Effects on Microbial Fuel Cells The influence of continuous sulfamonomethoxine shock on the power generation performance and microbial community structure of Microbial Fuel Cells (MFCs) under varying temperatures was examined. This study sheds light on the resilience and adaptability of MFCs to pharmaceutical pollutants (Zhang et al., 2021).

Mechanism of Action

Target of Action

Sulfamonomethoxine-d4 is a deuterium-labeled variant of Sulfamonomethoxine . The primary target of Sulfamonomethoxine is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

This compound, like its parent compound Sulfamonomethoxine, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, thereby blocking the synthesis of folic acid . This inhibition disrupts the production of nucleic acids required for bacterial cell division, effectively halting bacterial growth .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, which are essential for bacterial growth and reproduction .

Pharmacokinetics

These studies indicate that Sulfamonomethoxine is well distributed in the tissues and cleared quickly in some species, while in others, the drug is assimilated slowly and cleared very slowly . These differences in absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the drug and its effectiveness in different species .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it disrupts the production of nucleic acids necessary for cell division . This effectively halts the proliferation of bacteria, aiding in the control of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the degradation of Sulfamonomethoxine in an aqueous environment can be facilitated by UV illumination and Oxone, leading to the production of sulfate-free radicals . This suggests that exposure to certain environmental conditions could potentially affect the stability and, consequently, the efficacy of this compound .

Safety and Hazards

Sulfamonomethoxine can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gear, and storing in a well-ventilated place .

properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPXPUYPYQKQCX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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